2-Chloro-1-ethoxy-3-methoxybenzene
Description
2-Chloro-1-ethoxy-3-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 2, an ethoxy group at position 1, and a methoxy group at position 3. This arrangement of electron-donating (ethoxy, methoxy) and electron-withdrawing (chloro) substituents confers unique electronic and steric properties to the molecule. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-chloro-1-ethoxy-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-3-12-8-6-4-5-7(11-2)9(8)10/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZWTIMDVIULTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethoxy-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2-chloroanisole with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the methoxy group with the ethoxy group .
Industrial Production Methods
Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-ethoxy-3-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the chlorine, ethoxy, or methoxy groups can be replaced by other substituents.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include various substituted benzenes depending on the substituent introduced.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Hydrocarbons or partially reduced derivatives.
Scientific Research Applications
2-Chloro-1-ethoxy-3-methoxybenzene is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Employed in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethoxy-3-methoxybenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the electron-rich benzene ring reacts with electrophiles to form substituted products. The presence of electron-donating groups (ethoxy and methoxy) and an electron-withdrawing group (chlorine) influences the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-chloro-1-ethoxy-3-methoxybenzene with structurally related compounds identified in the provided evidence (e.g., 3-Methoxy-5-nitrosalicylaldehyde, Methyl 4-methoxy-2-indolecarboxylate). Key differences in substituents, molecular properties, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity: The chloro group in this compound may direct electrophilic substitution reactions to specific ring positions, whereas nitro groups (e.g., in 3-Methoxy-5-nitrosalicylaldehyde) strongly deactivate the ring, favoring meta substitution . Ethoxy and methoxy groups in the target compound likely increase solubility in polar solvents compared to non-polar derivatives like trans-4-Methoxy-3-buten-2-one.
Applications :
- Unlike Methyl 4-methoxy-2-indolecarboxylate (used in indole-based drug synthesis), the target compound’s chlorine substituent suggests utility in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures.
- The absence of a nitro or carbonyl group (common in the compared compounds) may reduce its use in redox-active or electrophilic applications.
Research Findings and Limitations
- Thermodynamic Data: Molecular weights and boiling/melting points for the target compound are absent in the provided sources. However, trends in similar compounds indicate that halogenation typically increases density and melting points relative to non-halogenated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
